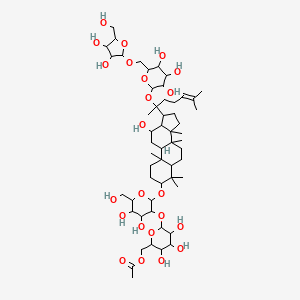

Ginsenoside Rs2

Description

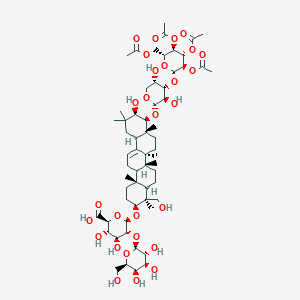

Ginsenoside Rs2 is a useful research compound. Its molecular formula is C55H92O23 and its molecular weight is 1121.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ginsenoside Rs2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ginsenoside Rs2 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotection and Brain Health

Ginsenosides, including Rs2, have been studied for their neuroprotective effects. Ginsenoside Rg1, for example, has been shown to promote memory and hippocampal long-term potentiation in middle-aged mice, suggesting potential benefits for aging-related memory decline (Zhu, Wang, Li, & Wang, 2015). Similarly, other ginsenosides have demonstrated efficacy in protecting the brain against ischemic injury by modulating signaling pathways and reducing inflammatory cytokines (Cheng, Zhang, Ling, Zhu, Ren, Hong, Qin, Liu, & Wang, 2019).

Cardiovascular Health

Numerous studies have focused on the benefits of ginsenosides on cardiovascular diseases (CVDs). Ginsenosides like Rg1, Rh1, and others have shown potential in improving heart disease through antioxidation, vasomotor regulation, and influencing ion channels (Lee & Kim, 2014; Kim, 2012). These properties indicate the potential of ginsenosides in managing hypertension and improving cardiovascular function.

Antioxidant and Anti-inflammatory Effects

Ginsenosides have demonstrated significant anti-inflammatory and antioxidant effects. For example, ginsenoside Rh2 has been shown to alleviate ulcerative colitis by regulating the STAT3/miR-214 signaling pathway, indicating its therapeutic potential in inflammatory conditions (Chen, Xu, Lv, Zhang, & Liu, 2021).

Immune System Enhancement

Certain ginsenosides have been found to enhance immune responses. Ginsenoside Rg1, for instance, has been shown to enhance the immune response induced by the Toxoplasma gondii SAG1 antigen, suggesting its use as a potential vaccine adjuvant (Qu, Yu, Liu, Zhang, Zhou, Zhang, & Du, 2011).

Anti-cancer Properties

Studies have also shown the anti-cancer properties of ginsenosides. For example, ginsenoside Rg3 exhibited anti-proliferative activity against the human prostate carcinoma LNCaP cell line, suggesting its potential use in cancer therapy (Liu, Xu, & Che, 2000).

Hepatoprotective Effects

Ginsenoside Rg1 has been reviewed for its hepatoprotective effects, showing promise in the treatment of hepatic impairment in different liver diseases (Gao, Chu, Zhang, & Chen, 2017).

Antidiabetic Effects

Research has indicated that ginsenosides like Rb2 may regulate hepatic gluconeogenesis through the AMP-activated protein kinase (AMPK) pathway, suggesting their potential as antidiabetic treatments (Lee, Jung, Lee, Kim, Shin, & Whang, 2011).

properties

IUPAC Name |

[6-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H92O23/c1-24(2)11-10-15-55(9,78-49-45(69)41(65)39(63)31(75-49)23-71-47-43(67)37(61)29(21-57)72-47)26-12-17-54(8)35(26)27(59)19-33-52(6)16-14-34(51(4,5)32(52)13-18-53(33,54)7)76-50-46(42(66)36(60)28(20-56)73-50)77-48-44(68)40(64)38(62)30(74-48)22-70-25(3)58/h11,26-50,56-57,59-69H,10,12-23H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBSZCIZVSPSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H92O23 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316896 | |

| Record name | Ginsenoside Rs2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1121.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- | |

CAS RN |

87733-66-2 | |

| Record name | Ginsenoside Rs2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87733-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rs2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha,21beta,22alpha)-28-(acetyloxy)-16,22-dihydroxy-21-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-23-oxoolean-12-en-3-yl O-beta-D-galactopyranosyl-(1-->2)-O-[O-beta-D-xylopyranosyl-(1-->2)-alpha-L-arabinopyranosyl-(1-->3)]-](/img/structure/B8257582.png)

![Octadecanoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B8257588.png)

![azanium;(E)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoate](/img/structure/B8257603.png)

![9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester](/img/structure/B8257644.png)

![1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-](/img/structure/B8257651.png)

![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl (E)-3-phenylprop-2-enoate](/img/structure/B8257681.png)